molecular formula C15H18N2O2 B12901896 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide CAS No. 112935-98-5

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12901896
CAS No.: 112935-98-5
M. Wt: 258.32 g/mol
InChI Key: GENIODYTORCKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate as a starting material, which is then reacted with propylamine under anhydrous conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and propyl groups contribute to its lipophilicity and ability to interact with biological membranes .

Properties

CAS No.

112935-98-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-ethyl-4-oxo-N-propylquinoline-3-carboxamide

InChI

InChI=1S/C15H18N2O2/c1-3-9-16-15(19)12-10-17(4-2)13-8-6-5-7-11(13)14(12)18/h5-8,10H,3-4,9H2,1-2H3,(H,16,19)

InChI Key

GENIODYTORCKQV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.